2-(5-Oxooxolan-2-yl)acetic acid is an organic compound characterized by its unique oxolan structure, which consists of a five-membered cyclic ether with a keto group. The molecular formula is , and it features both a carboxylic acid and a ketone functional group, making it a member of the carboxylic acids family. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
3-Hydroxyadipic acid 3,6-lactone, also known as (5-oxotetrahydrofuran-2-yl)acetic acid or 2-furanacetic acid, is a small molecule belonging to the class of gamma-butyrolactones []. It is identified by its chemical formula C6H8O4, CAS Registry Number 60551-20-4, and characterized by its unique chemical structure containing a fused ring system with a hydroxyl group and a carboxylic acid group [].
Research suggests that 3-hydroxyadipic acid 3,6-lactone might be a potential biomarker for the consumption of certain foods. This is because it has been detected, although not quantified, in various food sources like ducks, chickens, and domestic pigs []. However, further investigation is needed to validate its efficacy as a reliable dietary biomarker.
The chemical behavior of 2-(5-Oxooxolan-2-yl)acetic acid can be understood through its functional groups:
Research indicates that 2-(5-Oxooxolan-2-yl)acetic acid may exhibit biological activities relevant to pharmacology. Its structural similarity to other bioactive compounds suggests potential anti-inflammatory and anticancer properties. Specific studies have shown that derivatives of similar compounds can inhibit enzymes involved in inflammatory pathways, indicating that this compound might also hold therapeutic promise in treating conditions like cancer and inflammation .
The synthesis of 2-(5-Oxooxolan-2-yl)acetic acid can be achieved through various methods, including:
The applications of 2-(5-Oxooxolan-2-yl)acetic acid are primarily in the fields of pharmaceuticals and organic synthesis:
Interaction studies involving 2-(5-Oxooxolan-2-yl)acetic acid focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Such interactions could be beneficial for developing new drugs targeting specific diseases .
Several compounds share structural similarities with 2-(5-Oxooxolan-2-yl)acetic acid, each possessing distinct properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Thiophen-2-yl)acetic Acid | Aromatic Acid | Exhibits selective inhibition of mPGES-1 |
| 3-Phenylpropanoic Acid | Aromatic Compound | Used in cancer therapy research |
| 2-(Oxiran-2-yl)acetic Acid | Epoxy Acid | Known for its reactivity in polymer chemistry |
The uniqueness of 2-(5-Oxooxolan-2-yl)acetic acid lies in its oxolan structure combined with the carboxylic acid functionality, which is less common compared to other similar compounds. This structural feature may confer distinct reactivity patterns and biological activities that are yet to be fully explored.
Corrosive;Irritant